molecular formula C11H6ClN3 B14170680 6-Chloropyrido[4,3-c][1,5]naphthyridine CAS No. 923012-53-7

6-Chloropyrido[4,3-c][1,5]naphthyridine

Cat. No.: B14170680
CAS No.: 923012-53-7
M. Wt: 215.64 g/mol
InChI Key: KKCXNJXULTYNRK-UHFFFAOYSA-N
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Description

6-Chloropyrido[4,3-c][1,5]naphthyridine is a heterocyclic compound that belongs to the class of fused 1,5-naphthyridines. These compounds are known for their versatile applications in synthetic organic chemistry and medicinal chemistry due to their wide range of biological activities .

Preparation Methods

The synthesis of 6-Chloropyrido[4,3-c][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . The reaction conditions typically involve refluxing the mixture to achieve the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

6-Chloropyrido[4,3-c][1,5]naphthyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include electrophilic and nucleophilic reagents, oxidizing agents, and reducing agents . For example, the compound can undergo nucleophilic substitution reactions to form different derivatives, which can be further functionalized for various applications . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 6-Chloropyrido[4,3-c][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Properties

CAS No.

923012-53-7

Molecular Formula

C11H6ClN3

Molecular Weight

215.64 g/mol

IUPAC Name

6-chloropyrido[4,3-c][1,5]naphthyridine

InChI

InChI=1S/C11H6ClN3/c12-11-7-3-5-13-6-8(7)10-9(15-11)2-1-4-14-10/h1-6H

InChI Key

KKCXNJXULTYNRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(C=CN=C3)C(=N2)Cl)N=C1

Origin of Product

United States

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